molecular formula C15H14N2O2 B11991536 2-Dimethylamino-3-nitrofluorene CAS No. 57105-64-3

2-Dimethylamino-3-nitrofluorene

Cat. No.: B11991536
CAS No.: 57105-64-3
M. Wt: 254.28 g/mol
InChI Key: HUINNTZAYMOQQO-UHFFFAOYSA-N
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Description

2-Dimethylamino-3-nitrofluorene is an organic compound with the molecular formula C15H14N2O2 It is a derivative of fluorene, characterized by the presence of a dimethylamino group at the 2-position and a nitro group at the 3-position

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-3-nitrofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Dimethylamino-3-nitrofluorene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Dimethylamino-3-nitrofluorene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 2-Dimethylamino-1-nitrofluorene
  • 7-Dimethylamino-2-fluorenesulfonate
  • 2,7-Dibromo-4-nitrofluorene

Comparison: 2-Dimethylamino-3-nitrofluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. For example, the position of the nitro group can significantly influence the compound’s reactivity and interaction with other molecules .

Properties

CAS No.

57105-64-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N,N-dimethyl-3-nitro-9H-fluoren-2-amine

InChI

InChI=1S/C15H14N2O2/c1-16(2)14-8-11-7-10-5-3-4-6-12(10)13(11)9-15(14)17(18)19/h3-6,8-9H,7H2,1-2H3

InChI Key

HUINNTZAYMOQQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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